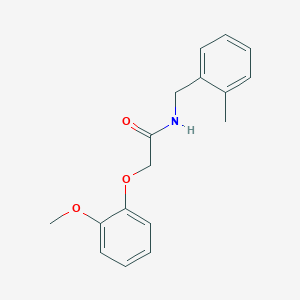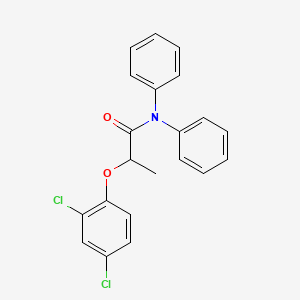![molecular formula C15H22ClN3O2 B3938617 5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3938617.png)
5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide
Übersicht
Beschreibung
5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide is a synthetic compound that has been used in scientific research for various applications. This compound is also known as ACD and has a molecular formula of C16H24ClN3O2. ACD is a derivative of benzamide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ACD is not fully understood, but it is believed to be related to its ability to interact with dopamine receptors in the brain. ACD has been shown to bind to dopamine receptors and modulate their activity, which can lead to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
ACD has been shown to have various biochemical and physiological effects. In cancer cells, ACD has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In the brain, ACD has been shown to modulate dopamine receptor activity and affect neuronal signaling. ACD has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACD in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying their role in various physiological and pathological conditions. A limitation of using ACD is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of ACD in scientific research. One direction is the development of new drugs based on the structure of ACD for the treatment of various diseases. Another direction is the use of ACD as a tool to study the role of dopamine receptors in various physiological and pathological conditions. Additionally, the potential use of ACD in combination with other drugs or therapies is an area of interest for future research.
Conclusion
In conclusion, ACD is a synthetic compound that has been used in scientific research for various applications. The synthesis of ACD involves the reaction of 2-chloro-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride in the presence of a catalyst. ACD has been shown to have various biochemical and physiological effects and has been used in cancer research, neuroscience, and drug discovery. The future directions for the use of ACD in scientific research are diverse and include the development of new drugs, the study of dopamine receptors, and the potential use in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
ACD has been used in scientific research for various applications such as cancer research, neuroscience, and drug discovery. In cancer research, ACD has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, ACD has been used as a tool to study the role of dopamine receptors in the brain. ACD has also been used in drug discovery to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-acetamido-2-chloro-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-4-19(5-2)9-8-17-15(21)13-10-12(18-11(3)20)6-7-14(13)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNMMGYQVYFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(diphenylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3938534.png)
![8-[2-(2-fluorophenoxy)ethoxy]quinoline](/img/structure/B3938541.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3938543.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-nitrobenzamide](/img/structure/B3938553.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3938562.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3938567.png)



![N-ethyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B3938603.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3938605.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)